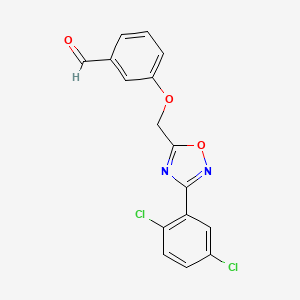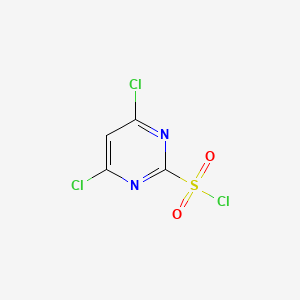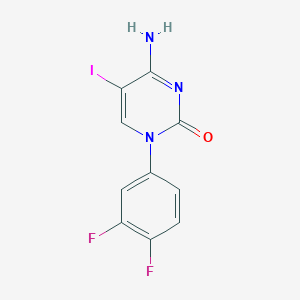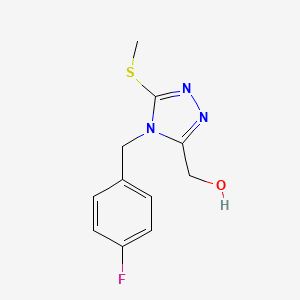
N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. This compound is known for its unique structural features, which include a cyclopropyl group and a tetrahydropyran ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of molecular iodine as a catalyst can facilitate the formation of substituted pyrans under solvent-free conditions at ambient temperature . Additionally, titanocene-catalyzed reductive domino reactions can be employed to prepare diverse 6-fluoro-3,4-dihydro-2H-pyrans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hydrophobic ionic liquids, such as [Bmim]PF6, can enhance the efficiency of the reaction and allow for convenient catalyst recycling .
Analyse Des Réactions Chimiques
Types of Reactions: N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, titanocene, and hydride sources such as NaH or NaBH4 . These reagents facilitate the formation of desired products under specific conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrans and other derivatives that retain the core structure of this compound .
Applications De Recherche Scientifique
N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a precursor for developing bioactive compounds. In medicine, it is investigated for its potential therapeutic properties. Additionally, it finds applications in the pharmaceutical industry as an intermediate in drug synthesis .
Mécanisme D'action
The mechanism of action of N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride include other tetrahydropyran derivatives and cyclopropyl-containing compounds. Examples include 3,4-dihydro-2H-pyran and its derivatives .
Uniqueness: What sets this compound apart is its combination of a cyclopropyl group and a tetrahydropyran ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H18Cl2N2O |
|---|---|
Poids moléculaire |
229.14 g/mol |
Nom IUPAC |
4-N-cyclopropyloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-7-5-11-4-3-8(7)10-6-1-2-6;;/h6-8,10H,1-5,9H2;2*1H |
Clé InChI |
HCJYBTKZPOICQA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2CCOCC2N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)









![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)

![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)

